4-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
Overview
Description
4-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 2’-position on the biphenyl structure, along with a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding biphenyl derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the chloro group can result in various substituted biphenyl derivatives .
Scientific Research Applications
4-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its ability to bind to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a biphenyl structure.
4-Chloro-2-(trifluoromethyl)quinoline: Contains a quinoline ring, offering different chemical properties and applications.
Uniqueness
4-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol is unique due to its specific combination of functional groups on the biphenyl scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Biological Activity
4-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C14H10ClF3O
- Molecular Weight : 302.68 g/mol
Antibacterial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit significant antibacterial properties. In a study focusing on the structure-activity relationship (SAR), it was found that the presence of the trifluoromethyl group at specific positions on the phenyl ring enhances antibacterial activity against various strains of bacteria. The chlorine substituent also plays a critical role in increasing potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | Activity | Reference |
---|---|---|
This compound | Moderate antibacterial activity | |
Related compounds with similar structures | Enhanced activity against E. coli |
Antifungal Activity
The antifungal properties of this compound have been evaluated against several fungal strains. It has shown promising results in inhibiting the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of cell membrane integrity and interference with fungal metabolism .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. It demonstrated significant antiproliferative effects in vitro, particularly against breast cancer (MDA-MB-468) and prostate cancer (PC-3) cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-468 (breast cancer) | 0.87 | |
PC-3 (prostate cancer) | 0.67 | |
HCT-116 (colon cancer) | 0.80 |
The mechanism of action likely involves apoptosis induction and cell cycle arrest, as evidenced by molecular docking studies that suggest strong binding affinity to target proteins involved in cancer progression .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A comprehensive study evaluated the compound's effects on a panel of cancer cell lines, revealing that it effectively inhibited cell growth through apoptosis pathways. The study utilized both in vitro assays and molecular docking simulations to elucidate its mechanism of action . -
Structure-Activity Relationship Analysis :
A detailed SAR analysis highlighted how modifications to the biphenyl structure influenced biological activity. The presence of electron-withdrawing groups like trifluoromethyl and chlorine significantly enhanced the compound's efficacy against various biological targets .
Properties
IUPAC Name |
2-chloro-5-[2-(trifluoromethyl)phenyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIWPVQQUXBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686084 | |
Record name | 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261846-60-9 | |
Record name | 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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